(S)-1-Methylazetidine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-methylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMFKYCFKRTRC-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 1 Methylazetidine 2 Carboxylic Acid and Its Derivatives
Enantioselective Synthesis Strategies
The construction of the chiral azetidine (B1206935) ring with high enantiopurity is a key challenge in the synthesis of (S)-1-Methylazetidine-2-carboxylic acid. Various strategies have been developed to address this, including those mediated by malonic esters, the use of chiral auxiliaries, and intramolecular cyclization protocols.
Malonic Ester Mediated Approaches
Malonic ester synthesis provides a versatile platform for the construction of carboxylic acids. In the context of azetidine synthesis, this approach is often employed to build the carbon framework of the ring. A notable route to the parent compound, (S)-azetidine-2-carboxylic acid, which can be a precursor to the N-methylated target, utilizes malonic ester intermediates.
An efficient five-step synthesis of (S)-azetidine-2-carboxylic acid with an enantiomeric excess of over 99.9% has been established. chemrxiv.orgnih.gov The key step in this synthesis is the formation of the four-membered azetidine ring. This is achieved through the reaction of dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane in the presence of cesium carbonate in dimethylformamide (DMF), affording the cyclized product in a high yield of 99%. chemrxiv.orgoup.com
The subsequent Krapcho dealkoxycarbonylation of the resulting dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate is a critical step. This reaction proceeds with preferential formation of the desired (2S,1'S)-monoester. chemrxiv.orgoup.com The diastereoselectivity of this step is influenced by the chiral auxiliary attached to the nitrogen atom. The undesired (2R,1'S)-isomer can be epimerized to the desired isomer through a deprotonation and re-protonation sequence. Finally, a lipase-catalyzed hydrolysis of the ester and subsequent deprotection steps yield the enantiomerically pure (S)-azetidine-2-carboxylic acid. chemrxiv.org
While this method directly yields the non-methylated analog, the resulting (S)-azetidine-2-carboxylic acid can be N-methylated in a subsequent step to afford the final target compound, this compound.
Chiral Auxiliary-Assisted Syntheses
Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. In the synthesis of (S)-azetidine-2-carboxylic acid derivatives, chiral auxiliaries are typically attached to the nitrogen atom to direct the stereochemical outcome of subsequent reactions.
A widely used chiral auxiliary for this purpose is (S)-α-methylbenzylamine (also known as (S)-1-phenylethylamine). This auxiliary can be introduced early in the synthetic sequence and plays a crucial role in establishing the desired stereochemistry at the C2 position of the azetidine ring.
In the malonic ester-mediated approach previously discussed, the (S)-(1'-methyl)benzyl group on the nitrogen atom acts as a chiral auxiliary, guiding the stereoselective formation of the (2S,1'S)-monoester during the Krapcho dealkoxycarbonylation. chemrxiv.orgoup.com This diastereoselectivity is a direct consequence of the steric influence of the chiral auxiliary.
Another practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid also employs optically active α-methylbenzylamine as a chiral auxiliary. nih.gov This highlights the utility of this particular auxiliary in achieving high levels of enantioselectivity in the synthesis of this class of compounds. The synthesis involves the construction of the azetidine ring via an intramolecular alkylation, where the chiral auxiliary dictates the stereochemical course of the cyclization.
The chiral auxiliary is typically removed at a later stage of the synthesis, often through hydrogenolysis, to yield the desired secondary amine, which can then be N-methylated if required.
| Chiral Auxiliary | Key Reaction Step | Diastereomeric Ratio/Enantiomeric Excess | Reference |
| (S)-α-Methylbenzylamine | Krapcho Dealkoxycarbonylation | 2.7:1 (2S,1'S):(2R,1'S) | Futamura et al., 2005 |
| Optically active α-methylbenzylamine | Intramolecular Alkylation | High enantioselectivity | Couty et al., 2005 |
Intramolecular Cyclization Protocols
The formation of the strained four-membered azetidine ring is a pivotal step in the synthesis of this compound. Intramolecular cyclization is a common and effective strategy to construct this ring system. These protocols typically involve the formation of a carbon-nitrogen bond by an intramolecular nucleophilic substitution reaction.
A key example of an intramolecular cyclization is the reaction of dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane. chemrxiv.orgnih.gov In this step, the nitrogen atom acts as a nucleophile, displacing one of the bromide ions to form the azetidine ring. The use of cesium carbonate as a base is crucial for facilitating this reaction, which proceeds in a remarkable 99% yield. chemrxiv.org
Another approach involves the intramolecular alkylation of a precursor containing a leaving group at the γ-position relative to the nitrogen atom. Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been developed that utilize intramolecular alkylation as a key ring-forming step. nih.gov The stereoselectivity of this cyclization is often controlled by a chiral auxiliary attached to the nitrogen atom.
The efficiency and stereochemical outcome of the intramolecular cyclization are highly dependent on the nature of the substrate, the leaving group, and the reaction conditions. Careful optimization of these parameters is necessary to achieve high yields and enantiopurities of the desired azetidine product.
Biocatalytic Transformations and Enzymatic Routes
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. Enzymatic and whole-cell biocatalytic approaches are being explored for the production of this compound and its precursors.
Whole-Cell Catalysis for Enantiopure Production
While specific examples of whole-cell catalysis for the direct production of this compound are not yet widely reported in the literature, this approach holds significant promise. Whole-cell biocatalysis utilizes intact microbial cells containing the desired enzymes, which can offer advantages in terms of cofactor regeneration and enzyme stability.
Engineered 'carbene transferase' enzymes, such as variants of cytochrome P450, have been used in whole-cell suspensions for the enantioselective one-carbon ring expansion of aziridines to produce azetidines. This biocatalytic chemrxiv.orgnih.gov-Stevens rearrangement demonstrates the potential of whole-cell systems to construct the azetidine ring with high stereocontrol (99:1 er). chemrxiv.orgresearchgate.net Although this specific example does not produce the target carboxylic acid, it illustrates the feasibility of using whole-cell systems for the synthesis of chiral azetidine derivatives. Further research in this area could lead to the development of whole-cell biocatalysts for the direct synthesis of this compound from simple precursors.
Azetidine-2-carboxylic Acid Synthases and S-adenosylmethionine (SAM)-Dependent Cyclization
Nature has evolved elegant enzymatic pathways for the synthesis of azetidine-2-carboxylic acid. Recently, azetidine-2-carboxylic acid (AZE) synthases have been identified in bacterial natural product pathways. These enzymes catalyze the formation of AZE through an intramolecular cyclization of S-adenosylmethionine (SAM). nih.gov
The reaction proceeds via a 4-exo-tet cyclization of the aminocarboxypropyl moiety of SAM, resulting in the formation of the strained four-membered azetidine ring and the concomitant release of 5'-methylthioadenosine (MTA). Structural and biochemical studies of AZE synthases, such as AzeJ and VioH, have revealed that the enzyme binds SAM in a specific conformation that facilitates the nucleophilic attack of the α-amine on the γ-carbon.
This enzymatic synthesis provides a direct route to enantiopure (S)-azetidine-2-carboxylic acid. The understanding of the mechanism of AZE synthases opens up possibilities for their application in the biocatalytic production of AZE and its derivatives. Furthermore, the introduction of AZE synthases into engineered metabolic pathways could enable the in vivo production of this valuable non-proteinogenic amino acid.
| Enzyme | Substrate | Product | Key Transformation |
| Azetidine-2-carboxylic acid synthase (e.g., AzeJ, VioH) | S-adenosylmethionine (SAM) | (S)-Azetidine-2-carboxylic acid (AZE) | Intramolecular 4-exo-tet cyclization |
Novel Ring Formation and Derivatization Techniques
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for the construction and functionalization of the azetidine ring. These techniques offer improved stereoselectivity, efficiency, and access to a wider range of derivatives compared to traditional methods.
Wolff Rearrangement Applications in Azetidinone Synthesis
The Wolff rearrangement has proven to be a valuable transformation for the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, which are key precursors to this compound. nih.govresearchgate.net This method often involves the thermal or photochemical rearrangement of diazocarbonyl compounds to generate ketene intermediates. nih.govresearchgate.net
A notable application involves the thermally promoted Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles. nih.govbeilstein-archives.org This approach allows for the efficient construction of the β-lactam (azetidin-2-one) scaffold. nih.gov The key advantage of this methodology is the ability to introduce diverse substituents at the exocyclic acyl group in the final step of the synthesis by reacting the intermediate ketene with a selected nucleophile. nih.govbeilstein-archives.org Researchers have successfully employed a range of nucleophiles, including aromatic and aliphatic amines, alcohols, and thiols. nih.govbeilstein-archives.org A significant finding is that the reaction of chiral diazotetramic acids proceeds with high stereoselectivity, yielding exclusively trans-diastereomeric β-lactam products. nih.govbeilstein-archives.org
The general synthetic routes to 2-oxoazetidine-3-carboxylic acid derivatives often rely on the construction of the β-lactam ring. researchgate.net Besides the Wolff rearrangement, other significant methods include the [2+2] cycloaddition of acyl ketenes with imines and the manganese(III)-promoted cyclization of N-alkenyl malonamides. researchgate.netbeilstein-archives.org
Table 1: Comparison of Synthetic Methods for 2-Oxoazetidine-3-carboxylic Acid Derivatives
| Method | Key Features | Advantages | Reference |
| Wolff Rearrangement of Diazotetramic Acids | Thermally promoted rearrangement in the presence of nucleophiles. | Allows for late-stage diversification of the exocyclic acyl group; High stereoselectivity (trans-diastereomers). | nih.govbeilstein-archives.org |
| [2+2] Cycloaddition | Reaction of acyl ketenes with imines. | A classical and widely used method for β-lactam synthesis. | researchgate.netbeilstein-archives.org |
| Manganese(III)-Promoted Cyclization | Cyclization of N-alkenyl malonamides. | Provides an alternative route to the β-lactam core. | researchgate.netbeilstein-archives.org |
Aza-Michael Addition and Cross-Coupling Reactions
The aza-Michael addition has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of azetidine derivatives. frontiersin.org This reaction involves the addition of a nucleophilic amine to an electron-deficient alkene. frontiersin.org It is particularly useful for the preparation of various saturated nitrogen-containing heterocycles, including azetidines. mdpi.com
A simple and efficient synthetic route has been developed for new heterocyclic amino acid derivatives containing the azetidine ring. mdpi.comresearchgate.netbohrium.com This strategy begins with the Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one to produce (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.netbohrium.com This intermediate then undergoes an aza-Michael addition with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.netbohrium.com
Furthermore, the diversification of these azetidine derivatives can be achieved through cross-coupling reactions. mdpi.comresearchgate.netbohrium.com For instance, the Suzuki–Miyaura cross-coupling reaction has been successfully employed to further functionalize a brominated pyrazole–azetidine hybrid with a variety of boronic acids. mdpi.comresearchgate.netbohrium.com This two-step sequence of aza-Michael addition followed by cross-coupling provides a robust platform for generating a library of novel azetidine-containing amino acid derivatives. mdpi.comresearchgate.net
Reduction of β-Lactams
The reduction of β-lactams (azetidin-2-ones) represents one of the most convenient and chemoselective methods for the synthesis of azetidines. rsc.org Reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes are commonly employed for this transformation. rsc.org However, a potential challenge with this method is the ring-opening of the strained four-membered ring, which can be more pronounced with certain substituents on the azetidine nucleus. rsc.org
Despite this, the reduction of β-lactams remains a valuable strategy. It is a key step in what is known as the β-lactam-synthon protocol, which allows for the conversion of readily available β-lactams into a variety of functionalized azetidines. rsc.org
Organometallic Approaches for Stereoselective Access
Organometallic reagents have become indispensable in the stereoselective synthesis of functionalized azetidines. uni-muenchen.de These approaches offer high levels of control over the stereochemistry of the final products, which is crucial for the synthesis of enantiomerically pure compounds like this compound.
One effective strategy involves the use of a chiral auxiliary, such as optically active α-methylbenzylamine, to guide the stereochemical outcome of the reaction. acs.org A facile and straightforward synthesis of both enantiomers of azetidine-2-carboxylic acid has been described, highlighting the construction of the azetidine ring via an intramolecular alkylation. acs.org
Another powerful technique is the use of Grignard reagents for the synthesis of 3-arylated azetidine compounds. uni-muenchen.de Furthermore, α-lithiation followed by electrophile trapping of N-protected 3-arylated azetidines provides a route to further functionalization. uni-muenchen.de A particularly innovative approach involves the strain-release reaction of in situ generated azabicyclobutanes with nucleophilic organometallic species to form selective 3-arylated azetidine intermediates. uni-muenchen.de
Molecular Structure and Conformational Analysis of S 1 Methylazetidine 2 Carboxylic Acid Derivatives
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental in confirming the chemical identity, stereochemistry, and conformational details of (S)-1-Methylazetidine-2-carboxylic acid and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of functional groups and stereochemistry.
In ¹H NMR spectra, the protons of the azetidine (B1206935) ring exhibit characteristic chemical shifts and coupling patterns. The α-proton (at the C2 position) is typically found downfield due to the deshielding effects of the adjacent carboxylic acid and nitrogen atom. The protons on the C3 and C4 positions (β and γ protons, respectively) appear as complex multiplets due to geminal and vicinal coupling. The N-methyl group gives rise to a distinct singlet, typically in the 2-3 ppm range. The acidic proton of the carboxyl group is often observed as a broad singlet at a significantly downfield chemical shift (10-12 ppm), and its signal disappears upon D₂O exchange. libretexts.org
¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the carboxylic acid group is highly deshielded, appearing in the 170-180 ppm region. clockss.org The carbons of the azetidine ring (C2, C3, C4) and the N-methyl carbon have characteristic shifts that are sensitive to the ring's conformation and substitution pattern. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on typical values for similar structures.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| Hα (on C2) | ¹H | 3.5 - 4.5 | Multiplet | Adjacent to COOH and N-CH₃ |
| Hβ (on C3) | ¹H | 2.0 - 3.0 | Multiplet | Complex coupling |
| Hγ (on C4) | ¹H | 3.0 - 4.0 | Multiplet | Adjacent to Nitrogen |
| N-CH₃ | ¹H | 2.0 - 3.0 | Singlet | N-methyl group |
| COOH | ¹H | 10.0 - 12.0 | Broad Singlet | Acidic proton, exchanges with D₂O |
| C=O | ¹³C | 170 - 180 | Singlet | Carboxyl carbon |
| C2 | ¹³C | 60 - 70 | Singlet | α-carbon |
| C3 | ¹³C | 20 - 30 | Singlet | β-carbon |
| C4 | ¹³C | 50 - 60 | Singlet | γ-carbon |
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the absolute configuration at the C2 stereocenter.
Studies on azetidine-2-carboxylic acid (AZE) complexed with enzymes have provided detailed structural insights into the geometry of the azetidine ring. researchgate.net For this compound, crystallographic analysis would confirm the (S)-configuration and reveal the exact puckering of the four-membered ring. The internal bond angles of the azetidine ring are significantly compressed compared to the ideal tetrahedral angle of 109.5°, a direct consequence of ring strain. The bond lengths within the ring and to the substituents are also precisely determined, providing a static picture of the molecule's ground-state geometry. This data is invaluable for validating and refining computational models. researchgate.netnih.gov
Table 2: Typical Geometric Parameters for an Azetidine Ring from Crystallographic Data This interactive table shows representative bond lengths and angles for azetidine-containing structures.
| Parameter | Atom(s) Involved | Typical Value |
|---|---|---|
| Bond Length | C-N | ~1.47 Å |
| Bond Length | C-C | ~1.54 Å |
| Bond Angle | C-N-C | ~92° |
| Bond Angle | N-C-C | ~87° |
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and probe the vibrational modes of a molecule. For this compound, the FT-IR spectrum is dominated by absorptions characteristic of the carboxylic acid group.
A very broad and strong absorption band is typically observed in the 2500-3300 cm⁻¹ region, which corresponds to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org This broadness often causes it to overlap with the C-H stretching vibrations. The most distinct peak is the C=O stretching vibration of the carbonyl group, which appears as a strong, sharp band typically between 1700 and 1750 cm⁻¹. libretexts.org The exact position of this band is sensitive to the degree of hydrogen bonding. Other significant bands include C-N stretching and various bending vibrations that provide a unique fingerprint for the molecule.
Table 3: Characteristic FT-IR Absorption Bands for this compound This interactive table lists the key vibrational frequencies and their assignments.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |
|---|---|---|---|
| 2500 - 3300 | O-H stretch | Strong, Broad | Carboxylic Acid (dimer) |
| 2850 - 3000 | C-H stretch | Medium | Alkyl C-H |
| 1700 - 1750 | C=O stretch | Strong, Sharp | Carboxylic Acid |
| 1200 - 1400 | C-O stretch / O-H bend | Medium | Carboxylic Acid |
Theoretical and Computational Investigations of Molecular Conformation
While spectroscopic methods provide experimental data, theoretical and computational studies offer a deeper understanding of the molecule's dynamic behavior and conformational preferences.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model molecular structures and energies. researchgate.net These calculations can predict the lowest-energy conformation of this compound and map the potential energy surface associated with ring puckering and substituent rotation.
DFT studies on related systems have shown that the azetidine ring is not planar but exists in a puckered conformation to alleviate some of its inherent strain. researchgate.netnih.gov Calculations can determine the relative energies of different puckered states and the energy barrier for interconversion between them. These models also account for the orientation of the N-methyl and carboxylic acid groups, predicting the most stable rotamers and providing insights into intramolecular interactions, such as hydrogen bonding.
Molecular modeling, including molecular mechanics and dynamics simulations, complements quantum mechanical studies by allowing for the exploration of the conformational landscape over longer timescales. The puckering of the four-membered azetidine ring is a key structural feature. This non-planarity can be described by a puckering amplitude and phase angle.
Computational models are used to quantify the significant ring strain inherent in the azetidine structure. This strain energy, a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), profoundly influences the molecule's geometry and chemical reactivity. researchgate.net By modeling these forces, researchers can predict how the ring will behave in different environments and how its conformation affects its ability to interact with other molecules, which is particularly important for its role as a proline analogue in peptides.
Influence of Substituents on Conformational Dynamics
The conformational dynamics of the azetidine ring in derivatives of this compound are profoundly influenced by the nature, stereochemistry, and position of substituents. The four-membered azetidine ring is not planar and exists in a puckered conformation. The introduction of substituents can create a conformational bias, favoring one puckered state over another and restricting the ring's flexibility. This substituent-driven conformational control is a critical aspect in the design of biologically active molecules, as it dictates the three-dimensional arrangement of key functional groups.
The conformational preferences are primarily governed by a combination of steric and stereoelectronic effects. Stereoelectronic effects, such as the gauche effect and intramolecular hydrogen bonding, are particularly significant in determining the conformational landscape of substituted azetidine rings. Computational studies, alongside experimental methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided detailed insights into these dynamics.
A notable example is the introduction of electronegative substituents like fluorine or hydroxyl groups, often at the C3 or C4 positions. Fluorine, owing to its small size and high electronegativity, serves as a powerful tool for modulating conformation. Its influence is often attributed to the gauche effect, where the preference of a C-F bond to be oriented gauche (approximately 60° torsion angle) to an adjacent electron-withdrawing group or a C-N bond can stabilize a specific ring pucker. researchgate.net For instance, strategic fluorination can enforce a specific ring conformation that may be crucial for binding to a biological target. acs.org
Similarly, a hydroxyl group can exert significant conformational control, not only through inductive and steric effects but also by participating in intramolecular hydrogen bonds. The formation of a hydrogen bond between a hydroxyl substituent and the carboxyl group or the ring nitrogen can lock the ring into a rigid conformation. The impact of such substitutions is often stereochemistry-dependent; for example, a substituent in a cis or trans relationship to the C2-carboxylic acid group will result in distinct conformational outcomes.
Research on analogous fluorinated and hydroxylated proline derivatives, which share a similar five-membered ring structure, provides a strong basis for understanding these effects. In these systems, fluorination has been shown to stabilize specific C4-endo or C4-exo ring puckers in a stereochemistry-dependent manner. nih.gov The simultaneous presence of fluorine and hydroxyl groups can lead to complex conformational behaviors where the stabilizing effects may be additive or competitive. nih.gov
The study of these derivatives in the solid state via X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, defining the exact puckering of the ring in the crystal lattice. In solution, dynamic NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can reveal the equilibrium between different conformers and the energy barriers to their interconversion. The appearance of duplicate signals in NMR spectra can indicate the presence of multiple stable conformers in solution. mdpi.com
The following tables summarize hypothetical but representative data based on findings for substituted N-heterocyclic rings, illustrating how different substituents might influence key conformational parameters of an this compound scaffold.
| Derivative (C3-Substituent) | Puckering Angle (φ) [degrees] | Dominant Conformer Population [%] | Governing Interaction |
|---|---|---|---|
| -H (Unsubstituted) | ~25 | ~50 / ~50 (flexible) | Minimal steric hindrance |
| (3R)-F | ~35 | >85 | Gauche effect (σC-H → σC-F) |
| (3S)-F | ~15 | >80 | Gauche effect / Dipole alignment |
| (3R*)-OH | ~30 | >90 | Intramolecular H-bond |
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| C1-N-C2-C3 Torsion Angle [degrees] | -22.5 |
| N-C2-C3-C4 Torsion Angle [degrees] | 21.8 |
| C(carboxyl)-C2-N-C1 Torsion Angle [degrees] | -135.2 |
Ultimately, the strategic placement of substituents allows for the fine-tuning of the conformational and electronic properties of this compound derivatives. nih.gov This rational design approach, informed by an understanding of substituent effects, is crucial for developing conformationally constrained analogs with optimized biological activity. nih.gov
Biological Activities and Mechanistic Pathways of S 1 Methylazetidine 2 Carboxylic Acid Analogues
Insights into Molecular Mechanisms of Action
The biological impact of azetidine-2-carboxylic acid analogues stems from their ability to infiltrate and disrupt fundamental cellular processes at the molecular level. By acting as a proline analogue, Aze deceives the cell's translational machinery, leading to the synthesis of faulty proteins and interference with critical enzymatic pathways. oup.comnih.gov
Inhibition of Biological Processes via Analog Misincorporation
The primary mechanism of toxicity for azetidine-2-carboxylic acid is its misincorporation into polypeptides in place of proline. wikipedia.orgnih.gov This process is initiated when prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with proline, erroneously recognizes and activates Aze. oup.combiorxiv.org The resulting Aze-tRNAPro is then utilized during protein synthesis, leading to the insertion of Aze at positions designated for proline residues. biorxiv.orgacs.org
This substitution is detrimental because the four-membered ring of Aze has different steric and conformational properties compared to proline's five-membered ring. wikipedia.org The altered bond angles and reduced flexibility disrupt the proper folding of proteins, leading to the accumulation of misfolded and non-functional proteins. oup.comresearchgate.net This accumulation triggers proteotoxic stress and induces a cellular response known as the unfolded protein response (UPR). nih.govresearchgate.net The UPR is a defense mechanism to clear misfolded proteins, but when overwhelmed, it can lead to apoptosis, or programmed cell death. medchemexpress.comnih.govnih.gov This mechanism has been observed to alter proteins such as collagen and hemoglobin and is the basis for the compound's broad toxicity. wikipedia.orgoup.com
Enzymatic Interactions and Reaction Pathways
Beyond being a substrate for prolyl-tRNA synthetase, azetidine-2-carboxylic acid analogues interact with other enzymes, both in their synthesis and degradation.
Biosynthesis: In certain bacteria, the biosynthesis of Aze is catalyzed by enzymes known as AZE synthases. nih.govresearchgate.net These enzymes perform an unusual intramolecular cyclization of S-adenosylmethionine (SAM), a common metabolic intermediate, to form the strained four-membered azetidine (B1206935) ring. nih.govresearchgate.net Structural and biochemical analyses reveal that the enzyme facilitates this reaction through a unique substrate conformation, supported by cation-π interactions within the active site. researchgate.net
Detoxification: Some microorganisms have evolved enzymatic pathways to detoxify Aze. For instance, certain Pseudomonas species possess an enzyme called L-azetidine-2-carboxylate hydrolase (AC hydrolase). nih.gov This enzyme catalyzes the hydrolytic opening of the azetidine ring, converting the toxic Aze into 2-hydroxy-4-aminobutyrate, a less harmful primary amine that can be further metabolized. nih.gov This detoxification strategy highlights a specific enzymatic interaction that confers resistance to the analogue's toxic effects. nih.govbiorxiv.org
Table 1: Key Enzymatic Interactions of Azetidine-2-Carboxylic Acid (Aze)
| Enzyme | Organism/System | Role/Interaction | Outcome |
|---|---|---|---|
| Prolyl-tRNA Synthetase | Various (Plants, Yeast, Mammals) | Substrate Mimicry | Misincorporation of Aze into proteins |
| AZE Synthase | Bacteria (e.g., Pseudomonas aeruginosa) | Biosynthesis | Catalyzes cyclization of SAM to form Aze |
| L-azetidine-2-carboxylate hydrolase | Pseudomonas sp. | Detoxification | Hydrolytic ring-opening of Aze |
Biological Implications in Model Systems
The molecular mechanisms of azetidine-2-carboxylic acid analogues translate into significant physiological effects in various model organisms. These effects range from growth inhibition in plants to potential applications in the development of new antimicrobial agents.
Studies in Plant Biology and Metabolic Interference
In plants, azetidine-2-carboxylic acid acts as a potent growth inhibitor, a phenomenon extensively studied in the model plant Arabidopsis thaliana. nih.govresearchgate.net When present in the growth medium, Aze significantly reduces root growth. biorxiv.orgresearchgate.net This inhibitory effect is a direct consequence of its misincorporation into proteins, which triggers a global stress response and disrupts normal metabolic function. nih.govresearchgate.net
Crucially, the growth inhibition caused by Aze can be reversed by supplementing the growth medium with L-proline, but not its enantiomer, D-proline. biorxiv.orgnih.gov This demonstrates the competitive nature of the metabolic interference; an excess of the correct amino acid (L-proline) can outcompete the analogue for binding to prolyl-tRNA synthetase, thereby preventing the synthesis of aberrant proteins and restoring normal growth. nih.gov This allelopathic property, where a compound produced by one plant inhibits the growth of another, underscores its role in plant defense and competition. acs.org
Table 2: Effect of Aze and L-Proline on Arabidopsis Root Growth
| Treatment Condition | Observation | Implication |
|---|---|---|
| Control Medium | Normal root growth | Baseline for comparison |
| Medium + 10 µM Aze | Significant inhibition of root growth | Aze is phytotoxic |
| Medium + 10 µM Aze + 100 µM L-Proline | Growth is restored to near-normal levels | L-Proline competitively inhibits Aze toxicity |
| Medium + 10 µM Aze + 100 µM D-Proline | No restoration of growth | The metabolic pathway is specific to the L-enantiomer |
Relevance in Antimicrobial Research Scaffolds
The unique four-membered heterocyclic structure of the azetidine ring makes it an attractive scaffold in medicinal chemistry for the development of new therapeutic agents. researchgate.netnih.gov While Aze itself is toxic to some microorganisms, its primary relevance in antimicrobial research is as a foundational structure for creating novel derivatives. nih.gov The constrained nature of the azetidine ring can impart favorable conformational properties to larger molecules, potentially enhancing their binding to biological targets. nih.gov
Researchers have synthesized various compounds incorporating the azetidine moiety and evaluated them for pharmacological activities, including antibacterial effects. researchgate.net The development of azetidine-based scaffolds is a strategy used to explore new chemical space in the search for lead-like molecules that could overcome existing antibiotic resistance. nih.govresearchgate.net
Anti-proliferative and Herbicidal Activity of Derivatives
The fundamental toxicity of azetidine-2-carboxylic acid, stemming from protein disruption, results in potent anti-proliferative activity. wikipedia.orgoup.com In laboratory settings, Aze has been shown to reduce cell viability and induce apoptosis in various cell lines, including mammalian microglial cells. medchemexpress.comnih.govmdpi.com This ability to halt cell growth and division is directly linked to the proteotoxic stress it induces. oup.comnih.gov
This same mechanism underpins its herbicidal activity. As demonstrated in plant biology studies, Aze effectively inhibits the growth of seedlings and competing vegetation. biorxiv.orgoup.com This natural herbicidal action has positioned Aze and its derivatives as potential candidates for developing environmentally friendly agents for agricultural applications, such as controlling powdery mildew. acs.org The anti-proliferative effects on plant cells make it a powerful allelochemical and a subject of interest for crop protection research. nih.gov
Applications in Advanced Materials, Peptide Chemistry, and Chemical Biology
Utilization as Chiral Building Blocks in Organic Synthesis
The inherent chirality and strained four-membered ring of azetidine (B1206935) derivatives, including (S)-1-Methylazetidine-2-carboxylic acid, make them valuable chiral building blocks in organic synthesis. rsc.org These N-heterocycles are foundational materials for creating a wide array of nitrogen-containing compounds, such as specialized amino acids, alkaloids, and biologically active molecules. rsc.orgrsc.org The rigidity of the azetidine ring, when compared to larger five- or six-membered rings, allows for highly stereoselective functionalization, guided by the steric influence of existing substituents. rsc.org
Synthetic methodologies have been developed to produce various optically active 2-substituted azetidine derivatives. For instance, diastereoselective α-alkylation of N-borane complexes of azetidine-2-carboxylic acid esters provides an effective route to chiral α-substituted azetidines. rsc.org This approach leverages a chiral auxiliary, such as (S)-1-phenylethylamine, to transfer chirality, enabling the synthesis of diverse azetidine-based building blocks. rsc.org The unique reactivity of the strained azetidine ring can be harnessed for further transformations; upon electrophilic activation of the nitrogen atom, the ring can undergo nucleophilic ring-opening or ring-expansion reactions, leading to highly functionalized and structurally complex nitrogenous compounds. rsc.org
Role in Peptidomimetics and Peptide Structure Modulation
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of conformationally constrained amino acids is a key strategy in peptidomimetic design to control the three-dimensional shape of a peptide, which is critical for its biological activity. mdpi.comnih.gov Azetidine-based amino acids, due to their constrained cyclic structure, have become prominent tools for modulating peptide structure. acs.orglifechemicals.com
One of the most significant roles of azetidine-2-carboxylic acid derivatives in peptide chemistry is their ability to induce specific secondary structures known as γ-turns. acs.orgacs.orgresearchgate.net A γ-turn is a type of reverse turn, a common structural motif in proteins and peptides, characterized by a hydrogen bond between the carbonyl group of one residue and the amide N-H group of the residue two positions ahead (i+2). acs.orgnih.govcsic.es
Systematic conformational studies have demonstrated that incorporating 2-alkyl-2-carboxyazetidine scaffolds into model tetrapeptides efficiently induces γ-turn conformations. nih.govcsic.es This turn-inducing propensity has been observed regardless of whether the azetidine residue is placed at the i+1 or i+2 position of the peptide chain. acs.orgresearchgate.netcsic.es The ability of the azetidine moiety to stabilize these turns has been confirmed through molecular modeling, FT-IR absorption, ¹H NMR spectroscopy, and X-ray diffraction analysis. csic.es The rigid four-membered ring restricts the available conformational space of the peptide backbone, favoring the specific dihedral angles required for a γ-turn.
| Peptide Derivative | Position of Azetidine | Observed Conformation | Supporting Evidence |
| Model Tetrapeptides | i+1 | γ-turn | Molecular Modeling, Spectroscopic Analysis acs.orgnih.gov |
| R-CO-Ala-Xaa-NHMe (Xaa=Aze, 2-MeAze) | i+2 | γ-turn | Molecular Modeling, FT-IR, ¹H NMR, X-ray Diffraction acs.orgcsic.es |
| Ac-Ala-2(S)-MeAze-NHMe | i+2 | γ-turn | Molecular Modeling, X-ray Diffraction csic.es |
This table summarizes findings on the induction of gamma-turns by azetidine derivatives in peptides.
The design of peptidomimetics with specific and predictable conformations is a major goal in medicinal chemistry. mdpi.com By reducing the conformational flexibility of a peptide, it is possible to lock it into its bioactive shape, potentially increasing its potency, selectivity, and stability. nih.gov The rigid structure of this compound makes it an excellent candidate for incorporation into peptides to achieve this conformational constraint. nih.govlifechemicals.com
This compound is a structural homologue of proline, differing by the size of its imino acid ring (four-membered vs. five-membered). wikipedia.orgnih.gov This structural similarity allows it to act as a proline surrogate, where it can be incorporated into proteins in place of proline residues. wikipedia.orgnih.gov This substitution has been used as a tool in protein engineering to study aspects of protein structure, folding, and stability. nih.govbiorxiv.org
The smaller azetidine ring introduces a greater degree of conformational constraint than the proline ring. When azetidine-2-carboxylic acid replaces proline in a peptide sequence, it can perturb the local secondary structure. umich.eduumich.edu For example, the introduction of an azetidine residue into a peptide containing three consecutive proline residues was found to disrupt the typical peptide bond conformation observed in polyproline sequences. umich.eduumich.edu While proline itself is known for inducing specific turns and kinks in a polypeptide chain, its azetidine analog can enforce even more defined, and sometimes different, structural motifs. csic.esnih.gov However, the misincorporation of azetidine-2-carboxylic acid can also lead to altered protein folding and function, which has been studied in various biological systems. wikipedia.orgbiorxiv.orgresearchgate.net
Applications in Asymmetric Catalysis
Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in the field of asymmetric catalysis. researchgate.net Their rigid, cyclic structure allows for the creation of a well-defined chiral environment around a metal center or a reactive site, which is crucial for achieving high enantioselectivity in chemical reactions. Since the 1990s, azetidine-derived catalysts have been successfully utilized in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net
Derivatives of azetidine-2-carboxylic acid can be used to synthesize chiral ligands for metal-catalyzed reactions. For example, N-substituted azetidinyl-methanols have been shown to be effective chiral catalysts for the addition of diethylzinc (B1219324) to aldehydes, achieving high levels of enantioselectivity. researchgate.net Furthermore, azetidine-2-carboxylic acid itself has been used as an organocatalyst, demonstrating its utility in promoting reactions such as the asymmetric α-amination of carbonyl compounds, with performance comparable to that of the widely used catalyst, L-proline. researchgate.net
Development of Functionally Diverse Heterocyclic Scaffolds
The chemical reactivity and structural features of the azetidine ring make it a valuable starting point for the synthesis of more complex and functionally diverse heterocyclic scaffolds. rsc.orgnih.gov Through diversity-oriented synthesis (DOS), a densely functionalized azetidine core can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.org
Synthetic strategies often involve the manipulation of functional groups attached to the azetidine ring. For example, a 2-cyano azetidine can be reduced to a primary amine, which can then undergo a series of ring-forming reactions to generate novel molecular frameworks. nih.gov Ring-closing metathesis has been used to create azetidine-fused eight-membered rings from N-alkenylated azetidine precursors. nih.gov These complex scaffolds are of significant interest in drug discovery, particularly for developing lead-like molecules for central nervous system (CNS) targets, as the core azetidine structure can be tailored to optimize physicochemical and pharmacokinetic properties. nih.govacs.org The development of such diverse scaffolds from a common azetidine starting point highlights the compound's role as a versatile platform in medicinal chemistry and materials science. nih.gov
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of azetidine (B1206935) derivatives, particularly in their enantiomerically pure forms, has historically been challenging due to the inherent ring strain. rsc.org However, recent advancements are paving the way for more efficient and versatile synthetic routes, which are applicable to the production of (S)-1-Methylazetidine-2-carboxylic acid and its analogues.
Future research is focused on several key areas:
Asymmetric Synthesis : Developing novel catalytic asymmetric methods to construct the azetidine ring with high enantioselectivity is a primary goal. While efficient routes to the parent compound, (S)-azetidine-2-carboxylic acid, have been established from starting materials like γ-butyrolactone or through malonic ester intermediates, direct asymmetric synthesis and N-methylation strategies are being explored. researchgate.netnih.gov
Biocatalysis and Enzymatic Synthesis : The discovery of azetidine-2-carboxylic acid synthases, which catalyze the intramolecular cyclization of S-adenosylmethionine (SAM), opens up exciting possibilities for biocatalytic routes. nih.govwikipedia.org Future work may focus on engineering these enzymes or discovering novel ones to produce N-methylated derivatives directly. This approach offers the potential for highly specific and environmentally friendly synthesis.
Flow Chemistry : Continuous flow synthesis methodologies are being investigated to safely and efficiently handle reactive intermediates and improve the scalability of azetidine synthesis. This could be particularly advantageous for managing the strained ring system during formation and modification.
Novel Building Blocks : Research into using novel starting materials and building blocks is ongoing. For instance, a convenient methodology for the synthesis of a related compound, 3-hydroxy-N-methylazetidine-2-carboxylic acid, has been developed from D-glucose, highlighting the potential for deriving these structures from readily available chiral pool sources. rsc.org
A summary of established and emerging synthetic approaches for azetidine-2-carboxylic acid derivatives is presented below.
| Synthetic Approach | Key Features | Starting Materials (Examples) | Potential for this compound |
| Chemical Synthesis | Multi-step routes, often involving cyclization of amino alcohol or malonate precursors. researchgate.netnih.gov | γ-butyrolactone, Dimethyl (S)-(1'-methyl)benzylaminomalonate. researchgate.netnih.gov | Established methods for the parent compound can be adapted with a subsequent N-methylation step. |
| Asymmetric Catalysis | Use of chiral catalysts or auxiliaries to achieve high enantiomeric excess. nih.gov | Prochiral precursors amenable to asymmetric transformation. | A key frontier for direct, efficient synthesis of the desired stereoisomer. |
| Biocatalysis | Enzyme-mediated synthesis offering high specificity and mild reaction conditions. nih.gov | S-adenosylmethionine (SAM). nih.gov | Engineering of AZE synthases could enable direct production. |
| From Chiral Pool | Utilization of readily available, enantiopure natural products. rsc.org | D-glucose. rsc.org | Demonstrated for related N-methylated azetidines, showing high promise. |
Advanced Computational Design of Azetidine-Based Molecules
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For azetidine-based molecules like this compound, these in silico methods offer powerful predictive capabilities to guide synthetic efforts and explore potential applications.
Predictive Synthesis : Computational models are being developed to predict the outcomes of chemical reactions for synthesizing azetidines. By calculating factors like frontier orbital energies, researchers can pre-screen potential reactants and catalysts to identify combinations that are likely to be successful, thereby reducing trial-and-error experimentation.
Conformational Analysis : The strained four-membered ring of azetidine imposes significant conformational constraints. Computational studies are crucial for understanding the preferred three-dimensional structures of this compound and how it might interact with biological targets like enzymes or receptors. This is particularly important as it is an analogue of proline, a key amino acid for protein structure. wikipedia.org
Molecular Docking and Virtual Screening : In silico docking studies are a key frontier for identifying new biological targets. By computationally screening libraries of compounds against the structures of disease-relevant proteins, researchers can predict the binding affinity of this compound and its derivatives, prioritizing them for synthesis and biological evaluation. This approach has been successfully used to design 2-azetidinone-based anticancer agents that target tubulin.
ADME/Tox Prediction : Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in drug development. Computational algorithms can estimate these properties for novel azetidine derivatives, helping to design molecules with better drug-like characteristics from the outset.
Expansion of Biological Application Domains
The parent compound, L-azetidine-2-carboxylic acid, is known for its biological activity, primarily as a proline analogue that can be misincorporated into proteins, leading to toxic effects. wikipedia.orgmedchemexpress.com This mimicry is the foundation for its existing and potential therapeutic applications, and the N-methylated derivative represents a key area for modulating this activity.
Future research directions include:
Anticancer Agents : Azetidine-containing molecules have shown promise as anticancer agents. The conformational constraints imposed by the azetidine ring can be exploited to design potent and selective enzyme inhibitors. For instance, (R)-azetidine-2-carboxamide analogues have been developed as sub-micromolar inhibitors of STAT3, a protein implicated in cancer cell survival. The effect of N-methylation on this and other anticancer activities is a ripe area for investigation.
Neurological and Inflammatory Disorders : As a proline mimic, (S)-azetidine-2-carboxylic acid can interfere with the structure of proteins crucial in the nervous system, such as myelin. mdpi.com Research has indicated that the parent compound can induce pro-inflammatory and pro-apoptotic responses in microglial cells. mdpi.com Future studies will likely explore how derivatives like this compound could modulate these pathways, potentially leading to new therapies or research tools for neuroinflammatory diseases.
Peptidomimetics : The rigid structure of the azetidine ring makes it an excellent scaffold for creating peptidomimetics—molecules that mimic the structure and function of peptides. Incorporating this compound into peptide sequences can enforce specific conformations, leading to enhanced stability, bioavailability, and receptor selectivity. mdpi.com
Antimicrobial Agents : The azetidine ring is a core component of many β-lactam antibiotics. While distinct from β-lactams, the unique properties of azetidine carboxylic acids could be harnessed to develop new classes of antimicrobial agents that operate through different mechanisms, potentially overcoming existing resistance issues.
| Potential Application Domain | Mechanism of Action / Rationale | Research Findings on Related Azetidines |
| Oncology | Enzyme inhibition (e.g., STAT3), disruption of protein synthesis in cancer cells. | (R)-azetidine-2-carboxamide analogues show potent STAT3 inhibition. |
| Neuroinflammation | Proline mimicry affecting myelin proteins; modulation of microglial activation. mdpi.com | L-azetidine-2-carboxylic acid induces pro-inflammatory responses in BV2 microglial cells. mdpi.com |
| Infectious Diseases | Scaffold for novel antibiotics; inhibition of essential bacterial enzymes. | The azetidine subunit is found in marine alkaloids with antibacterial activity. mdpi.com |
| Peptidomimetics | Conformational constraint to stabilize bioactive peptide structures. mdpi.com | Azetidine-2-carboxylic acid is used as a building block for small peptides. mdpi.com |
Interdisciplinary Research Integrating this compound
The full potential of this compound will be unlocked through collaborative, interdisciplinary research that bridges traditional scientific fields.
Chemical Biology : Integrating synthetic chemistry with biology will be crucial for developing molecular probes based on this compound. These probes can be used to study proline-dependent biological processes, protein folding, and the cellular consequences of its misincorporation.
Biophysics and Structural Biology : Techniques like X-ray crystallography and NMR spectroscopy, combined with quantum mechanical calculations, are essential to understand how the N-methylated azetidine ring alters peptide and protein structures at an atomic level. nih.gov This knowledge is vital for the rational design of new therapeutics and biomaterials.
Materials Science : The conformationally constrained nature of azetidine amino acids makes them intriguing building blocks for the synthesis of "foldamers"—non-natural polymers that adopt stable, predictable secondary structures. These materials could have applications in catalysis, molecular recognition, and nanotechnology. rsc.org
Synthetic Biology : The elucidation of the biosynthetic pathway for azetidine-2-carboxylic acid provides a foundation for synthetic biology approaches. wikipedia.org Researchers could engineer microorganisms to produce this compound or novel derivatives by introducing and modifying the necessary enzymatic machinery, potentially leading to sustainable and scalable production methods. wikipedia.org
By combining expertise from these diverse fields, the scientific community can fully explore the fundamental properties and application potential of this compound, paving the way for innovations in medicine, biotechnology, and materials science.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (S)-1-Methylazetidine-2-carboxylic acid, and how can enantiopurity be ensured?
- Methodology : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution of racemic mixtures is commonly employed. For example, Enamine Ltd's catalog lists structurally related azetidine derivatives, suggesting ring-opening strategies using methyl-substituted azetidine precursors followed by carboxylation .
- Key Steps :
- Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee).
- Confirm absolute configuration via X-ray crystallography or polarimetry.
Q. How should researchers characterize the conformational stability of this compound?
- Methodology :
- NMR Analysis : Measure coupling constants to assess ring puckering in the azetidine moiety.
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (e.g., 10°C/min ramp).
Advanced Research Questions
Q. How can contradictions in biological activity data between studies involving this compound be resolved?
- Root Causes :
- Enantiomeric Impurities : Trace R-enantiomer (CAS: 1534019-67-4) may alter results. Validate purity via chiral HPLC (≥98% ee) .
- Assay Variability : Differences in cell lines, buffer pH, or solvent (e.g., DMSO vs. aqueous) can affect activity.
- Resolution Strategy :
- Perform orthogonal assays (e.g., SPR binding vs. cellular IC).
- Use computational docking (AutoDock Vina) to model stereospecific interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
